molecular formula C9H5ClO3 B1623289 6-Chloro-7-hydroxychromen-2-one CAS No. 87893-58-1

6-Chloro-7-hydroxychromen-2-one

Cat. No. B1623289
CAS RN: 87893-58-1
M. Wt: 196.58 g/mol
InChI Key: CFVSMUGHMLAHRB-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxychromen-2-one is a chemical compound . It is a derivative of 7-Hydroxychromen-2-one, which has a molecular formula of C9H6O3 and a molecular weight of 162.142 .


Synthesis Analysis

A general three-step one-pot synthesis of structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been achieved from easily available ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes . Another study describes the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs containing chlorine and nitro groups in the phenyl fragment .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 6-Chloro-7-methoxy-2H-chromen-2-one, which has a molecular formula of C10H7ClO3 and a molecular weight of 210.614 Da .

Scientific Research Applications

Antiviral Applications

Chloroquine and hydroxychloroquine have been investigated for their potential antiviral effects, particularly against SARS-CoV-2, the virus responsible for COVID-19. Studies have suggested that these compounds may limit the replication of the virus in vitro, leading to a hypothesis that they could be effective in treating COVID-19. However, the clinical efficacy of these compounds in treating COVID-19 remains a subject of ongoing research and debate. The findings from several clinical trials and in vitro studies suggest that while there may be some antiviral benefits, the overall evidence is mixed and further research is needed to fully understand their potential and limitations in this context (Meo, Klonoff, & Akram, 2020).

Anti-inflammatory and Immunomodulatory Effects

Hydroxychloroquine and chloroquine have well-documented anti-inflammatory and immunomodulatory effects, making them useful in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE). These compounds can reduce disease activity and flares in SLE patients, potentially due to their ability to inhibit immune activation pathways. The mechanism involves interference with lysosomal activity and inhibition of antigen processing, which modulates the immune response. This application is significant given the chronic nature of autoimmune diseases and the need for safe, long-term treatment options (Ruiz-Irastorza, Ramos-Casals, Brito‐Zerón, & Khamashta, 2008).

Role in Cardiovascular Risk Reduction

There is some evidence to suggest that chloroquine and hydroxychloroquine may have cardiovascular benefits. A systematic review and meta-analysis indicated that these compounds could be associated with a reduced risk of cardiovascular diseases in patients with rheumatic diseases. The potential mechanisms for this effect include anti-inflammatory properties, lipid-lowering effects, and improvement in glucose metabolism, which collectively contribute to a lower cardiovascular risk profile. However, it's important to note that these findings are primarily from observational studies and more rigorous clinical trials are needed to confirm these benefits (Liu et al., 2018).

properties

IUPAC Name

6-chloro-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVSMUGHMLAHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419828
Record name 6-chloro-7-hydroxy coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87893-58-1
Record name 6-chloro-7-hydroxy coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlororesorcinol (26.25 g, 0.182 mol) and ethyl 2-benzylacetoacetate (40 g, 0.182 mol) are mixed in 70% H2SO4 (350 mL) at 0° C. The reaction mixture is stirred at room temperature for 72 hours and poured into ice water. The solid is filtered and washed with water. The crude product is recrystallized from ethanol/chloroform to afford 6-chloro-7-hydroxy coumarin intermediate (37.52 g, 68.7%).
Quantity
26.25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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